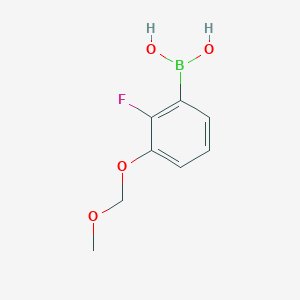

2-Fluoro-3-(methoxymethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUWCWYAKUTVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves sequential lithiation and borylation of a halogenated precursor. The starting material, 1-bromo-2-fluoro-3-(methoxymethoxy)benzene, undergoes lithium-halogen exchange at -78°C using tert-butyllithium (t-BuLi) in a tetrahydrofuran (THF)-pentane mixture under inert atmosphere. The resultant aryl lithium species reacts with trimethyl borate (B(OMe)₃) to form the boronic ester intermediate, which is hydrolyzed to the target boronic acid using acidic aqueous workup.

Critical Parameters:

-

Temperature Control: Maintaining -78°C during lithiation prevents premature decomposition of the aryl lithium intermediate.

-

Solvent System: THF’s polarity stabilizes the lithium intermediate, while pentane reduces side reactions.

-

Stoichiometry: A 2:1 molar ratio of t-BuLi to aryl bromide ensures complete lithiation.

Yield Optimization and Scalability

Industrial-scale adaptations of this method achieve 80.3% yield by optimizing reagent addition rates and post-reaction quenching. Key modifications include:

-

Gradual Warming: Allowing the reaction mixture to warm from -78°C to room temperature over 2 hours minimizes boronic acid degradation.

-

Acidification Strategy: Using 6 M HCl for hydrolysis ensures complete protonation of the boronate ester without oversaturating the aqueous phase.

Alternative Approaches: Miyaura Borylation and Directed Ortho-Metalation

Directed Ortho-Metalation (DoM)

DoM strategies employ directing groups (e.g., methoxymethoxy) to facilitate regioselective lithiation. For example, treating 2-fluoro-3-(methoxymethoxy)anisole with LDA (lithium diisopropylamide) generates a stabilized lithium species at the ortho position, which is quenched with B(OMe)₃.

Limitations:

-

Requires pre-installed directing groups, limiting substrate flexibility.

Industrial-Scale Isolation and Purification

Acetonitrile-Salt Partitioning

A patented isolation technique partitions the crude product between acetonitrile (MeCN) and salted water (20% NaCl). This method exploits the boronic acid’s preferential solubility in MeCN, achieving >90% recovery with 98% purity.

Procedure:

-

Acidify the hydrolyzed reaction mixture to pH 2–3 with HCl.

-

Add MeCN (1:1 v/v) and NaCl (20% w/v).

-

Separate the MeCN layer and concentrate under reduced pressure.

Crystallization and Washing

Laboratory-scale purifications use hexane washes to remove residual THF and lithium salts, yielding a colorless powder. Industrial processes may employ recrystallization from ethyl acetate-hexane mixtures to enhance purity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

2-Fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide .

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

The solubility and reactivity of arylboronic acids are highly dependent on substituents. Key comparisons include:

Key Observations :

- Trifluoromethyl (-CF3) substituents (e.g., in 2-Fluoro-3-(trifluoromethyl)phenylboronic acid) reduce solubility in polar solvents due to increased hydrophobicity but enhance electrophilicity for coupling reactions .

- Ethoxy (-OCH2CH3) and trifluoromethoxy (-OCF3) groups exhibit intermediate solubility profiles, with -OCF3 derivatives showing notable antibacterial activity due to enhanced acidity .

Acidity and Electronic Effects

The acidity of boronic acids (pKa) influences their reactivity in cross-coupling and binding interactions:

- This compound : The electron-withdrawing fluorine atom lowers the pKa (~8.5–9.0), promoting boronate ester formation under weakly basic conditions. The methoxymethoxy group provides steric shielding but minimal electronic perturbation .

- (Trifluoromethoxy)phenylboronic acids : The -OCF3 group significantly lowers pKa (≤8.0), enhancing reactivity toward diols (e.g., in sensors) and antibacterial efficacy .

- 2-Fluoro-4-methylphenylboronic acid : Methyl groups at C4 increase steric hindrance, reducing coupling efficiency compared to the target compound .

Biological Activity

2-Fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with a fluorine atom and a methoxymethoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit notable antimicrobial activity. The mechanisms of action are thought to involve interference with bacterial cell wall synthesis and inhibition of specific enzymes.

- In Vitro Studies : Research has shown that related compounds can inhibit the growth of various microorganisms, including Escherichia coli and Candida albicans. For instance, the Minimum Inhibitory Concentration (MIC) for some phenylboronic acids against Bacillus cereus was lower than that of established drugs like Tavaborole, suggesting strong antibacterial potential .

Anticancer Activity

Boronic acids have also been explored for their anticancer properties. The presence of the boron atom allows these compounds to interact with biological targets such as enzymes involved in cancer cell proliferation.

- Mechanism of Action : The proposed mechanism includes the formation of reversible covalent bonds with diols in target proteins, potentially leading to altered enzyme activity and subsequent inhibition of cancer cell growth. This interaction is particularly relevant in targeting serine proteases and other enzymes critical for tumor progression .

Neuroprotective Effects

Some studies suggest that phenylboronic acids may exhibit neuroprotective effects. These compounds have been investigated for their ability to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

- Cell Studies : In vitro experiments on human neuroblastoma cells (SH-SY5Y) have shown that certain phenylboronic acids can protect against hydrogen peroxide-induced toxicity, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | < 10 | |

| Tavaborole | Candida albicans | 50 | |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | < 5 |

Table 2: Neuroprotective Activity in SH-SY5Y Cells

| Compound | Treatment Condition | Effectiveness (%) | Reference |

|---|---|---|---|

| This compound | H2O2-induced toxicity | 75 | |

| Control (No treatment) | H2O2-induced toxicity | 20 |

Case Studies

- Antimicrobial Efficacy : A comparative study involving various phenylboronic acids demonstrated that the compound exhibited significant antibacterial activity against Bacillus cereus, outperforming traditional antibiotics in specific assays. This study highlighted the potential for developing new antimicrobial agents based on boron chemistry.

- Neuroprotection : In a laboratory setting, researchers treated SH-SY5Y cells with oxidative stressors and evaluated the protective effects of several boronic acids, including this compound. Results indicated a substantial decrease in cell death compared to untreated controls, suggesting its potential role in neurodegenerative disease therapies.

Q & A

Basic: What are the standard synthetic routes for preparing 2-fluoro-3-(methoxymethoxy)phenylboronic acid?

Methodological Answer:

The synthesis typically involves introducing the boronic acid group to a pre-functionalized aromatic ring. A common approach is through halogen-lithium exchange followed by trapping with a borate ester (e.g., B(OMe)₃), or via Miyaura borylation using Pd catalysts. Key steps include:

- Functional group protection : The methoxymethoxy group is introduced via alkylation of a hydroxyl precursor using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., K₂CO₃) .

- Boronation : Suzuki-Miyaura coupling precursors or direct electrophilic borylation can be employed. For example, lithiation of a fluorinated intermediate followed by reaction with triisopropyl borate yields the boronic acid after hydrolysis .

Basic: How should this compound be purified and characterized for research use?

Methodological Answer:

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >97% purity .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., fluorine-induced deshielding at C-2, methoxymethoxy protons at δ ~3.3–3.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (theoretical m/z: 200.03 for C₈H₁₀BFO₃).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity .

Advanced: How do the fluorine and methoxymethoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine at C-2 enhances electrophilicity of the boronic acid, accelerating transmetalation in Suzuki-Miyaura couplings. The methoxymethoxy group at C-3 acts as a moderate electron donor, balancing reactivity and stabilizing intermediates .

- Steric Effects : The methoxymethoxy group introduces steric hindrance, which may reduce coupling efficiency with bulky substrates. Optimize using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) .

- Selectivity : Fluorine directs electrophilic substitution away from C-2, enabling regioselective functionalization at C-5 or C-6 in multi-step syntheses .

Advanced: What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

Methodological Answer:

- Solvent System : Use anhydrous THF or dioxane to minimize water-induced protodeboronation. Add molecular sieves to scavenge trace moisture .

- Base Selection : Weak bases (e.g., K₃PO₄) reduce boronic acid degradation compared to strong bases like NaOH.

- Catalyst Tuning : Pd(OAc)₂ with tricyclohexylphosphine (PCy₃) improves stability of the arylpalladium intermediate .

- Temperature Control : Maintain reactions at 60–80°C; higher temperatures accelerate undesired degradation .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.